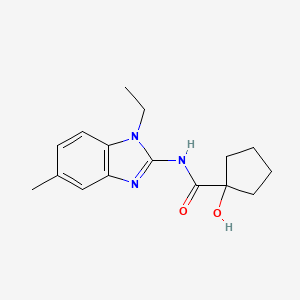![molecular formula C17H31NO3 B6637857 [4-[[(3-Ethoxyspiro[3.4]octan-1-yl)amino]methyl]oxan-4-yl]methanol](/img/structure/B6637857.png)
[4-[[(3-Ethoxyspiro[3.4]octan-1-yl)amino]methyl]oxan-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[[(3-Ethoxyspiro[3.4]octan-1-yl)amino]methyl]oxan-4-yl]methanol is a chemical compound that has recently gained attention in the scientific community for its potential applications in various fields. This compound is a spirocyclic amine that is structurally similar to other biologically active compounds such as spirocyclic oxindoles and spirocyclic pyrrolidines. In
Mécanisme D'action
The mechanism of action of [4-[[(3-Ethoxyspiro[3.4]octan-1-yl)amino]methyl]oxan-4-yl]methanol is not fully understood. However, studies have shown that this compound has the ability to interact with various biological targets such as enzymes, receptors, and ion channels. This interaction can lead to the modulation of various cellular processes such as signal transduction, gene expression, and cell proliferation.
Biochemical and physiological effects:
Studies have shown that [4-[[(3-Ethoxyspiro[3.4]octan-1-yl)amino]methyl]oxan-4-yl]methanol has various biochemical and physiological effects. This compound has been shown to have anti-inflammatory, analgesic, and antitumor activities. It has also been shown to modulate the immune system and enhance cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [4-[[(3-Ethoxyspiro[3.4]octan-1-yl)amino]methyl]oxan-4-yl]methanol is its ease of synthesis. This compound can be synthesized in a few steps from commercially available starting materials. Another advantage is its potential as a starting material for the synthesis of novel spirocyclic compounds. However, one of the limitations of this compound is its low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on [4-[[(3-Ethoxyspiro[3.4]octan-1-yl)amino]methyl]oxan-4-yl]methanol. One direction is the development of new spirocyclic compounds with potential therapeutic properties. Another direction is the investigation of the mechanism of action of this compound and its interaction with biological targets. Additionally, the potential applications of this compound in various fields such as drug discovery, chemical biology, and materials science should also be explored.
Méthodes De Synthèse
The synthesis method of [4-[[(3-Ethoxyspiro[3.4]octan-1-yl)amino]methyl]oxan-4-yl]methanol involves the reaction of 1-(2,4-dioxaspiro[4.5]dec-2-yl)methanamine with ethyl 4-bromobutyrate in the presence of a base. This reaction leads to the formation of the spirocyclic amine, which can then be further modified to obtain [4-[[(3-Ethoxyspiro[3.4]octan-1-yl)amino]methyl]oxan-4-yl]methanol.
Applications De Recherche Scientifique
[4-[[(3-Ethoxyspiro[3.4]octan-1-yl)amino]methyl]oxan-4-yl]methanol has potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound can be used as a starting material for the synthesis of novel spirocyclic compounds with potential therapeutic properties. This compound can also be used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
[4-[[(3-ethoxyspiro[3.4]octan-1-yl)amino]methyl]oxan-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO3/c1-2-21-15-11-14(17(15)5-3-4-6-17)18-12-16(13-19)7-9-20-10-8-16/h14-15,18-19H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGVFTXNDAJGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCCC2)NCC3(CCOCC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[[(3-Ethoxyspiro[3.4]octan-1-yl)amino]methyl]oxan-4-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Furan-2-ylmethylamino)pyridin-2-yl]piperidin-4-ol](/img/structure/B6637777.png)
![2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide](/img/structure/B6637779.png)

![1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol](/img/structure/B6637786.png)
![N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B6637806.png)
![[3-[[(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]oxetan-3-yl]methanol](/img/structure/B6637811.png)

![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methylbenzenesulfonamide](/img/structure/B6637821.png)
![1-[(5-chloropyridin-2-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6637839.png)

![1-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637851.png)
![4-[[4-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]piperidin-1-yl]methyl]benzonitrile](/img/structure/B6637853.png)
![1-[2-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-3-methylpyridin-2-one](/img/structure/B6637858.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B6637865.png)